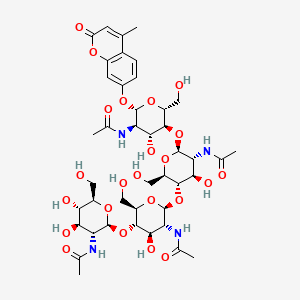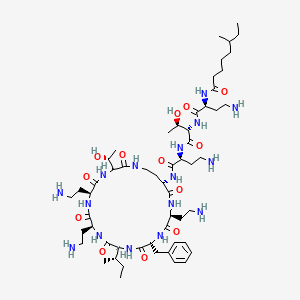
Anhydride 1,2,3,6-tétrahydro-phtalique-3,3,4,5,6,6-d6
Vue d'ensemble
Description
1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6, also known as 4-Cyclohexene-1,2-dicarboxylic anhydride, is a precursor to other compounds including the dicarboxylic acid tetrahydrophthalic acid . It is a white solid that is soluble in organic solvents .
Molecular Structure Analysis
The empirical formula of 1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6 is C8H8O3 . The molecular weight is 152.15 .Physical And Chemical Properties Analysis
1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6 has a vapor pressure of 0.00021 hPa at 20 °C . It has a melting point of 101.4 °C and a flash point of 156 °C . It is soluble in water at a concentration of 29.4 g/L and has a density of 1.36 g/cm3 at 20 °C .Applications De Recherche Scientifique
Agent de durcissement pour les époxydes
Ce composé sert d'agent de durcissement pour les époxydes, qui sont utilisés dans la production de résines époxy. Ces résines ont une large gamme d'applications industrielles, notamment les revêtements, les adhésifs et les composites en raison de leurs excellentes propriétés mécaniques et de leur haute résistance thermique et chimique .
Modificateur chimique pour le polystyrène
Il agit comme un modificateur chimique dans la modification du polystyrène par acylation de Friedel-Crafts. Cette modification améliore la stabilité thermique du polystyrène, le rendant plus adapté aux applications qui nécessitent des matériaux capables de résister à des températures plus élevées .
Synthèse de dérivés cis-tétrahydroisoindole-1,3-dione
Le composé est utilisé comme réactif pour la synthèse de dérivés cis-tétrahydroisoindole-1,3-dione. Ces dérivés ont des applications potentielles dans les produits pharmaceutiques et la synthèse organique .
Production de diimides cycliques
Il est également impliqué dans la production de diimides cycliques. Les diimides cycliques sont des intermédiaires importants dans la synthèse organique et peuvent être utilisés pour créer divers produits pharmaceutiques et agrochimiques .
Synthèse d'antipsychotiques atypiques
En recherche pharmaceutique, il est utile dans la synthèse et l'évaluation biologique des benzisoxazoles de 6-hydroxypyridazinone comme antipsychotiques atypiques. Ces composés offrent des options thérapeutiques pour les conditions psychiatriques telles que la schizophrénie .
Mécanisme D'action
Target of Action
1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6, also known as 4,4,5,6,7,7-hexadeuterio-3a,7a-dihydro-2-benzofuran-1,3-dione, is primarily used as a curing agent for epoxides . It is also used as a chemical modifier in the modification of polystyrene .
Mode of Action
The compound interacts with its targets (epoxides and polystyrene) through a process known as Friedel-Crafts acylation . This reaction enhances the thermal stability of the polymer .
Biochemical Pathways
It is known that the compound plays a role in the synthesis ofcis-tetrahydroisoindole-1,3-dione derivatives and cyclic diimides .
Pharmacokinetics
It is known that the compound has amelting point of 104.4 °C and a density of 1.36 g/cm3 . It is soluble in water, with a solubility of 29.4 g/L .
Result of Action
The primary result of the action of this compound is the enhancement of the thermal stability of polymers . Additionally, it is used in the synthesis of various chemical derivatives .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility can be affected by the pH and temperature of the solution . Furthermore, its stability and efficacy as a curing agent can be influenced by the presence of other chemicals in the environment.
Safety and Hazards
1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6 may cause an allergic skin reaction, serious eye damage, and respiratory irritation . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . The substance is classified as Aquatic Chronic 3, Eye Dam. 1, Resp. Sens. 1, and Skin Sens. 1 .
Analyse Biochimique
Biochemical Properties
The role of 1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6 in biochemical reactions is significant. It has been found to interact with enzymes such as glutamate dehydrogenase . The nature of these interactions involves the modification of the enzyme, leading to changes in its activity .
Cellular Effects
1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6 has been observed to have effects on various types of cells and cellular processes. For instance, it has been found to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of 1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6 at the molecular level is complex. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6 can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Propriétés
IUPAC Name |
4,4,5,6,7,7-hexadeuterio-3a,7a-dihydro-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-2,5-6H,3-4H2/i1D,2D,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOUUZVZFBCRAM-TZCZJOIZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(C2C(C1([2H])[2H])C(=O)OC2=O)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662203 | |
| Record name | (4,4,5,6,7,7-~2~H_6_)-3a,4,7,7a-Tetrahydro-2-benzofuran-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89614-23-3 | |
| Record name | (4,4,5,6,7,7-~2~H_6_)-3a,4,7,7a-Tetrahydro-2-benzofuran-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

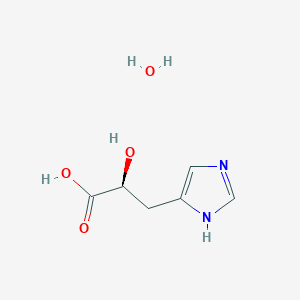
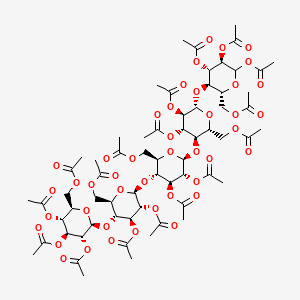

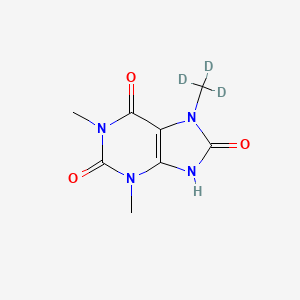
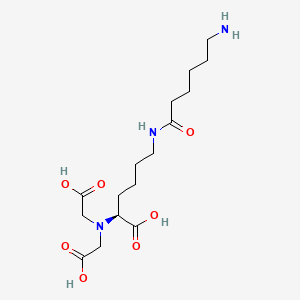
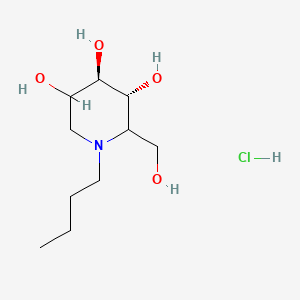
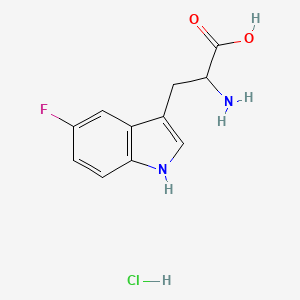
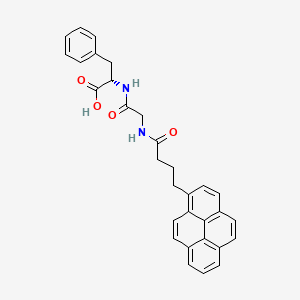
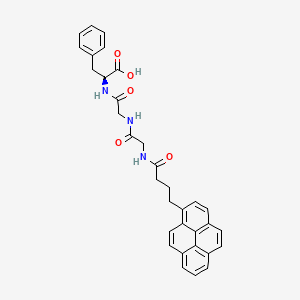
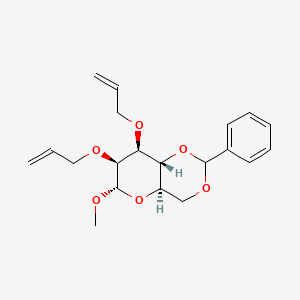

![Cyclohexanamine;[(2R,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate](/img/structure/B561684.png)
